6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine
Description
6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine is a substituted biphenyl derivative featuring a fluorine atom at the 6-position and a methyl group at the 4-position of the biphenyl scaffold, with an amine functional group at the 3-position. The fluorine substituent enhances metabolic stability and influences intermolecular interactions via its electronegativity, while the methyl group contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-7-12(14)11(8-13(9)15)10-5-3-2-4-6-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWHWEPOUFCDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions For instance, the synthesis might begin with the halogenation of biphenyl to introduce the fluorine atom, followed by Friedel-Crafts alkylation to add the methyl group
Industrial Production Methods
Industrial production of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄) are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine can be compared to analogs with variations in substituent positions, types, or additional functional groups. Below is a detailed analysis:
Structural Analogues with Fluorine Substitution
Analogues with Mixed Halogen and Functional Groups
Analogues with Methoxy and Other Functional Groups
Key Comparative Insights
Substituent Position Effects :
- Fluorine at the 6-position (target compound) vs. 2′- or 4′-positions (analogues) alters electronic density and steric interactions. For example, 2′-fluoro substitution may reduce steric hindrance compared to the 6-position.
- Methyl groups at the 4-position (target) vs. 2-position () influence lipophilicity and metabolic stability.
Functional Group Impact :
- Bromine substituents (e.g., 5′-Br in ) increase molecular weight and polarizability compared to fluorine.
- Methoxy groups () enhance solubility but reduce metabolic stability relative to methyl or halogens.
Synthetic Methods :
- Many analogues (e.g., ) are synthesized via 1,3-diketone and amine reactions, suggesting shared pathways for biphenyl amine derivatives.
- The target compound likely requires regioselective fluorination and methylation steps, similar to methods in and .
Safety and Hazards :
- Fluorinated biphenyl amines (e.g., target compound and ) commonly exhibit hazards like skin/eye irritation (H315, H319) . Brominated analogues may pose additional risks due to heavier halogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
